2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate
Description
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO6S3/c1-9-3-5-11(6-4-9)25(20,21)13-12(15)23-14(16-13)24(18,19)8-7-22-10(2)17/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGARZNEDMSNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCOC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with p-toluenesulfonyl chloride to introduce the tosyl group. This is followed by chlorination to add the chlorine atom at the 5-position of the thiazole ring. The final step involves the reaction of the intermediate with ethyl acetate under basic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler thiazole derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiazole derivatives without the sulfonyl group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. Additionally, the acetate ester can undergo hydrolysis to release the active thiazole derivative, which can then exert its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Several ethyl ester derivatives with sulfonyl or heterocyclic moieties are documented in pesticide chemistry (). For example:
- Ethyl 2-((diethoxyphosphinothioyl)oxy)-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (pyrazophos): This compound shares the ethyl ester group but replaces the thiazole core with a pyrazolo-pyrimidine system. The phosphinothioyl group confers insecticidal activity, whereas the thiazole sulfonate in the target compound may exhibit distinct reactivity due to electron-withdrawing sulfonyl and tosyl groups .
- Chlorimuron ethyl ester: A sulfonylurea herbicide with a pyrimidinylamino substituent. Unlike the target compound, its mode of action relies on acetolactate synthase inhibition, highlighting how heterocyclic substitutions dictate biological specificity .
Fluorinated Sulfonate Esters
Fluorinated sulfonate esters, such as 2-propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester (), emphasize the role of sulfonyl groups in enhancing chemical inertness and thermal stability. The absence of fluorine in the target compound may reduce environmental persistence but improve biocompatibility for pharmaceutical applications .
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity: The dual sulfonyl groups in this compound likely enhance electrophilicity at the thiazole ring, facilitating nucleophilic substitution reactions—a trait less pronounced in monosulfonated analogues .
- Biological Activity: Thiazole derivatives with sulfonyl groups (e.g., sulfathiazole) are known for antimicrobial properties, but the tosyl group in this compound may confer unique pharmacokinetic behavior, such as improved membrane penetration .
- Stability : Compared to fluorinated sulfonates (), the absence of perfluoroalkyl chains suggests lower environmental persistence but higher biodegradability, a critical factor in agrochemical design .
Biological Activity
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C12H12ClN2O4S2, indicating a complex structure that contributes to its biological activity. The presence of a thiazole ring and sulfonamide group is particularly noteworthy for its interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound can potentially be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
These findings indicate a promising avenue for further research into its potential as an anticancer therapeutic.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to interfere with folate synthesis, which is crucial for microbial growth and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound's antimicrobial activity was comparable to standard antibiotics, suggesting its potential use as an alternative treatment option.
- Cancer Cell Studies : Research involving MCF-7 breast cancer cells indicated that treatment with the compound led to a significant decrease in cell viability, alongside increased markers of apoptosis. Flow cytometry analysis confirmed that the compound induces G1 phase arrest, leading to reduced proliferation rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
